molecular formula C18H15FN4O B2442883 (3-fluorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 2034524-26-8

(3-fluorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Cat. No.: B2442883
CAS No.: 2034524-26-8
M. Wt: 322.343
InChI Key: ATNFVHHHRADSDV-UHFFFAOYSA-N
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Description

(3-fluorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H15FN4O and its molecular weight is 322.343. The purity is usually 95%.
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Scientific Research Applications

Photodecomposition in Drug Photostability

Research on oxazolidinone antibiotics, which share a similar structural motif with the fluorophenyl and azetidinyl groups, has revealed significant insights into their photodecomposition mechanisms. These studies highlight the reductive defluorination and solvolysis reactions that occur upon exposure to light, affecting the therapeutic efficacy and potentially leading to photogenotoxic effects. Such findings underscore the importance of understanding photostability in drug design and the potential for similar behavior in related compounds (Fasani, Tilocca, & Albini, 2009).

Cholesterol Absorption Inhibition

Compounds featuring azetidinone cores have been identified as effective inhibitors of intestinal cholesterol absorption. The design and synthesis of such molecules, including structural optimization through fluorination and hydroxylation, have led to significant advancements in cholesterol-lowering therapies. These studies provide a framework for leveraging specific structural features for therapeutic benefits, highlighting the potential of incorporating azetidinyl and phenyl groups for targeted drug development (Rosenblum et al., 1998).

Liquid Chromatographic Analysis

The utilization of triazolyl groups in the detection of organotin compounds via liquid chromatography demonstrates the analytical applications of such structures. The specific binding and detection capabilities afforded by these groups can inform the development of sensitive and selective analytical methods for environmental monitoring and safety assessments (Compañó et al., 1995).

Antitumor Activity

Research into the synthesis and biological evaluation of morpholino and fluorophenyl-containing compounds has revealed potential antitumor activities. Such studies highlight the ability to design and synthesize molecules with specific anticancer properties, leveraging structural components like fluorophenyl and azetidinyl groups for enhanced biological activity (Tang & Fu, 2018).

Properties

IUPAC Name

(3-fluorophenyl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O/c19-15-8-4-7-14(9-15)18(24)22-10-16(11-22)23-12-17(20-21-23)13-5-2-1-3-6-13/h1-9,12,16H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNFVHHHRADSDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)F)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.